molecular formula C7H5F4NO2S B11717141 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B11717141
M. Wt: 243.18 g/mol
InChI Key: OOKBJMIDVZOLNI-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a sulfonamide functional group. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of the sulfonamide group onto a fluorinated benzene ring. One common method is the reaction of 3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low to moderate range to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
  • 3-Fluoro-5-(trifluoromethyl)benzenesulfonic acid
  • 3-Fluoro-5-(trifluoromethyl)benzamide
  • 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfinamide

Uniqueness

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and multiple fluorine atoms, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development .

Properties

Molecular Formula

C7H5F4NO2S

Molecular Weight

243.18 g/mol

IUPAC Name

3-fluoro-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H5F4NO2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H,(H2,12,13,14)

InChI Key

OOKBJMIDVZOLNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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